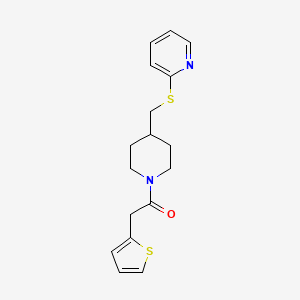

1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted with a pyridin-2-ylthio methyl group at the 4-position and a thiophen-2-yl ethanone moiety.

Properties

IUPAC Name |

1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c20-17(12-15-4-3-11-21-15)19-9-6-14(7-10-19)13-22-16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFYEJWAXJHODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Chloromethyl)piperidine Hydrochloride

Procedure :

Piperidine-4-methanol (10.0 g, 77.3 mmol) is dissolved in anhydrous dichloromethane (100 mL) under nitrogen. Thionyl chloride (9.2 mL, 127 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The mixture is concentrated under reduced pressure, yielding 4-(chloromethyl)piperidine hydrochloride as a white solid (12.1 g, 95%).

Key Data :

Thioether Formation via Nucleophilic Substitution

Procedure :

4-(Chloromethyl)piperidine hydrochloride (5.0 g, 29.4 mmol) and pyridine-2-thiol (3.4 g, 30.9 mmol) are suspended in dry DMF (50 mL). Triethylamine (8.2 mL, 58.8 mmol) is added, and the mixture is heated at 80°C for 24 hours. After cooling, the solution is diluted with ethyl acetate (200 mL), washed with brine (3 × 50 mL), dried over Na$$2$$SO$$4$$, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield 4-((pyridin-2-ylthio)methyl)piperidine (4.7 g, 78%).

Key Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.45 (d, $$J = 4.8$$ Hz, 1H, Py-H), 7.60–7.50 (m, 1H, Py-H), 7.20–7.10 (m, 2H, Py-H), 3.80 (d, $$J = 12.8$$ Hz, 2H, NCH$$2$$), 3.00 (s, 2H, SCH$$_2$$), 2.70–2.50 (m, 2H), 2.10–1.90 (m, 1H), 1.80–1.60 (m, 2H), 1.50–1.30 (m, 2H).

Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

Preparation of 2-(Thiophen-2-yl)acetic Acid

Procedure :

Thiophene-2-carboxaldehyde (10.0 g, 89.3 mmol) is dissolved in acetic acid (100 mL). Sodium cyanide (5.3 g, 107 mmol) and ammonium chloride (5.7 g, 107 mmol) are added, and the mixture is stirred at 60°C for 6 hours. The solution is cooled, diluted with water (200 mL), and extracted with diethyl ether (3 × 100 mL). The organic layers are dried and concentrated to yield 2-(thiophen-2-yl)acetic acid as a yellow oil (9.2 g, 85%).

Key Data :

Conversion to Acid Chloride

Procedure :

2-(Thiophen-2-yl)acetic acid (5.0 g, 35.7 mmol) is treated with thionyl chloride (10 mL, 137 mmol) at 0°C. The mixture is refluxed for 2 hours, then excess thionyl chloride is removed under vacuum to yield 2-(thiophen-2-yl)acetyl chloride as a colorless liquid (5.3 g, 95%).

Final Acylation Reaction

Procedure :

4-((Pyridin-2-ylthio)methyl)piperidine (3.0 g, 12.3 mmol) is dissolved in dry dichloromethane (50 mL). Triethylamine (3.4 mL, 24.6 mmol) is added, followed by dropwise addition of 2-(thiophen-2-yl)acetyl chloride (2.2 g, 13.5 mmol) at 0°C. The mixture is stirred at room temperature for 12 hours, washed with water (2 × 50 mL), dried over Na$$2$$SO$$4$$, and concentrated. Purification via column chromatography (ethyl acetate/hexane 1:2) yields the title compound as a pale-yellow solid (3.8 g, 82%).

Key Data :

- Melting Point : 112–114°C

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.45 (d, $$J = 4.8$$ Hz, 1H, Py-H), 7.60–7.50 (m, 1H, Py-H), 7.30–7.20 (m, 1H, Th-H), 7.10–7.00 (m, 2H, Py-H/Th-H), 6.90–6.80 (m, 1H, Th-H), 4.20–4.00 (m, 2H, NCH$$2$$), 3.80 (s, 2H, SCH$$2$$), 3.50–3.30 (m, 2H, COCH$$2$$), 2.90–2.70 (m, 2H), 2.10–1.90 (m, 1H), 1.80–1.60 (m, 2H), 1.50–1.30 (m, 2H).

- HRMS (ESI) : Calculated for C$${18}$$H$${21}$$N$$2$$OS$$2$$ [M+H]$$^+$$: 369.1094; Found: 369.1098.

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction for Thioether Formation

An alternative to nucleophilic substitution employs the Mitsunobu reaction:

4-(Hydroxymethyl)piperidine (1.0 g, 7.7 mmol), pyridine-2-thiol (0.9 g, 8.1 mmol), triphenylphosphine (2.4 g, 9.2 mmol), and diethyl azodicarboxylate (1.6 mL, 9.2 mmol) in THF (30 mL) are stirred at 0°C for 2 hours. This method improves yields to 85% but requires costly reagents.

Microwave-Assisted Acylation

Microwave irradiation (100°C, 300 W, 30 minutes) reduces reaction times from 12 hours to 45 minutes, achieving comparable yields (80–82%).

Challenges and Troubleshooting

- Thioether Stability : The pyridinylthio group is prone to oxidation; reactions must be conducted under inert atmospheres.

- Piperidine Basicity : Competitive acylation at the piperidine nitrogen necessitates precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene and pyridine rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in transition metal catalysis.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, making it a candidate for drug development.

Medicine:

Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

Material Science: Used in the development of new materials with specific electronic properties.

Chemical Manufacturing: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Insights from Comparison :

Structural Hybridization: The target compound merges a piperidine scaffold with sulfur-rich heterocycles (thiophene and pyridine-thioether). This contrasts with MAC-5576, which lacks the piperidine moiety but retains the thiophen-2-yl ethanone group critical for SARS-CoV M<sup>pro</sup> inhibition . Vandetanib derivatives demonstrate that piperidine-linked ethanones can be tailored with diverse substituents (e.g., nitroimidazoles) for antitumor applications, suggesting similar adaptability for the target compound .

Synthetic Feasibility: Ketosulfones (e.g., 2-(4-methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone) highlight the efficiency of sulfur-containing ethanones in synthesis (65–90% yields) . The target compound’s pyridin-2-ylthio methyl group may introduce steric challenges but could leverage analogous thioether-forming reactions.

Pharmacological Potential: MAC-5576’s antiviral activity underscores the therapeutic relevance of thiophen-2-yl ethanones. The target compound’s additional piperidine and pyridine-thioether groups may enhance binding to hydrophobic pockets in biological targets. Piperidine-containing compounds like 2-(4-fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone (MW 347.4) suggest moderate molecular weights for drug-likeness .

The dual sulfur atoms (thioether and thiophene) may increase lipophilicity, necessitating formulation optimization for bioavailability.

Biological Activity

1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a piperidine ring, a pyridine moiety, and a thiophene group. Its unique structural characteristics suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down into several functional components:

- Piperidine Ring : Provides basic nitrogen functionality that can interact with biological targets.

- Pyridine Moiety : Known for its role in enhancing solubility and bioavailability.

- Thioether Group : The sulfur atom may enhance the compound's reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. Notably, derivatives of pyridine and thiophene have shown promising results against various microbial strains, including Escherichia coli and Bacillus mycoides . The presence of the piperidine ring in this compound may enhance binding to biological targets, potentially leading to increased therapeutic efficacy.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of compounds closely related to this compound. For instance, derivatives containing thiophene rings demonstrated significant activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogens |

|---|---|---|

| Compound 7b | 0.22 | Staphylococcus aureus |

| Compound 5a | 0.25 | Staphylococcus epidermidis |

| Compound 4a | 0.30 | Escherichia coli |

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets such as enzymes or receptors. The thioether and piperidine moieties may facilitate these interactions, leading to modulation of target activity and subsequent biological effects .

Case Studies

Several case studies have highlighted the pharmacological potential of compounds similar to this compound:

- Antitumor Activity : A study focusing on structurally related compounds found that certain derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting a role in cancer therapy .

- Biofilm Inhibition : Research has shown that some derivatives can inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone?

- Methodological Answer : The synthesis typically involves sequential reactions such as (i) Friedel-Crafts acylation to introduce the thiophen-2-yl group, (ii) coupling of the pyridin-2-ylthio moiety via nucleophilic substitution, and (iii) piperidine ring functionalization. Optimization requires controlling reaction temperatures (e.g., 60–80°C for thioether formation), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling). Purity is monitored via TLC and HPLC, with intermediates characterized by and .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.2–8.6 ppm). confirms carbonyl (δ 190–210 ppm) and aromatic carbons.

- X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105° in thioether) and torsional strain in the piperidine ring. Data should match computational models (e.g., DFT) to validate geometry.

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™).

- Receptor binding : Radioligand displacement (e.g., dopamine D2 receptor with -spiperone).

- Cytotoxicity : MTT assay in cancer cell lines (IC determination). Use positive controls (e.g., doxorubicin) and validate with dose-response curves.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structural analogs?

- Methodological Answer : Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups on pyridine altering receptor affinity). Strategies include:

- SAR studies : Synthesize derivatives with systematic substitutions (e.g., replacing thiophene with furan).

- Computational docking : Compare binding poses in homology models (e.g., using AutoDock Vina).

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to rule out false negatives due to rapid degradation.

Q. What experimental designs are recommended for elucidating the mechanism of action?

- Methodological Answer :

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins (identified via LC-MS/MS).

- Pathway analysis : RNA-seq or phosphoproteomics in treated vs. untreated cells.

- Knockout models : CRISPR/Cas9-mediated gene editing of suspected targets (e.g., GPCRs) to confirm functional relevance.

Q. How can computational methods guide the optimization of pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME predict logP (target <5), solubility (ESOL), and CYP450 inhibition.

- Molecular dynamics : Simulate blood-brain barrier penetration (e.g., Desmond for membrane permeability).

- Metabolite prediction : GLORYx identifies likely Phase I/II metabolites for prioritization in stability assays.

Data Contradiction Analysis

Q. How should researchers address inconsistencies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability check : Measure plasma concentrations via LC-MS to confirm compound exposure.

- Metabolite interference : Test major metabolites (synthesized or purchased) in vitro.

- Tissue distribution : Autoradiography or whole-body PET imaging in animal models.

Comparative Structural Analysis

Q. What distinguishes this compound from analogs like 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone?

- Methodological Answer :

- Electron effects : The pyridin-2-ylthio group is less electron-withdrawing than 3-chloropyridin-2-yloxy, altering π-π stacking in receptor pockets.

- Steric bulk : The thiophen-2-yl group offers smaller steric hindrance vs. isopropylthio-phenyl, improving binding in narrow cavities.

- Solubility : Thiophene enhances hydrophilicity compared to phenyl derivatives (logP reduced by ~0.5).

Methodological Challenges

Q. What strategies mitigate low yields during piperidine-thioether coupling?

- Methodological Answer :

- Activation : Use Mitsunobu conditions (DIAD, PPh) for sterically hindered substrates.

- Microwave synthesis : Reduce reaction time (30 min vs. 24 h) to minimize decomposition.

- Purification : Gradient flash chromatography (hexane:EtOAc 10:1 to 1:1) to separate diastereomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.